molecular formula C7H15NO3 B13628631 Methyl 2-amino-4-hydroxy-4-methylpentanoate

Methyl 2-amino-4-hydroxy-4-methylpentanoate

Cat. No.: B13628631
M. Wt: 161.20 g/mol
InChI Key: HLOGKZASNOCALR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-hydroxy-4-methylpentanoate is a chemical compound with the molecular formula C6H14ClNO3 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-hydroxy-4-methylpentanoate typically involves the esterification of 2-amino-4-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-hydroxy-4-methylpentanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, potentially inhibiting or activating certain biochemical pathways. This compound may also act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-hydroxy-4-methylpentanoate is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which allows for a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research .

Properties

IUPAC Name

methyl 2-amino-4-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,10)4-5(8)6(9)11-3/h5,10H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOGKZASNOCALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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